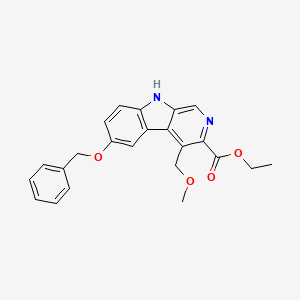

6-苄氧基-4-甲氧甲基-β-咔啉-3-羧酸乙酯

描述

Synthesis Analysis

The synthesis of BMME and its analogues has been evaluated in various studies . The synthesis process involves the reaction of carboxylic acids with alcohols in the presence of a catalyst, such as concentrated sulphuric acid . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .Molecular Structure Analysis

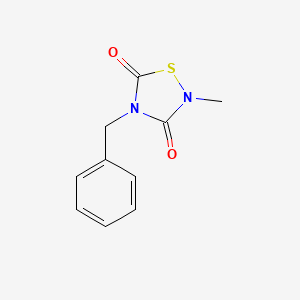

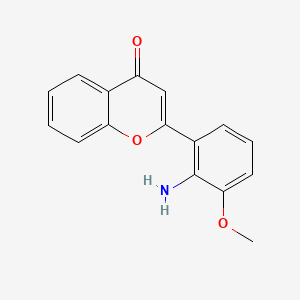

BMME, like other esters, contains a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond. In BMME, the second oxygen atom bonds to another carbon atom . The molecular structure of BMME is similar to that of other beta-carbolines, with the addition of the benzyloxy and methoxymethyl groups.Chemical Reactions Analysis

Esters, including BMME, can undergo various chemical reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification. Esters can also be reduced with lithium aluminum hydride . Furthermore, they can react with Grignard reagents .Physical And Chemical Properties Analysis

Esters, including BMME, have polar bonds but do not engage in hydrogen bonding with one another, and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .科学研究应用

Anxiolytic Drug

ZK-93423 is an anxiolytic drug from the β-Carboline family . It is closely related to abecarnil . It is a nonbenzodiazepine GABA A agonist which is not subtype selective and stimulates α 1, α 2, α 3, and α 5-subunit containing GABA A receptors equally .

Anticonvulsant Properties

ZK-93423 has anticonvulsant properties comparable to benzodiazepine drugs . It has been shown to be effective in amygdala-kindled rats .

Muscle Relaxant

ZK-93423 has muscle relaxant properties . It has been shown to depress the tonic electromyogram (EMG) activity in genetically spastic rats and on ventral root reflexes, presynaptic inhibition and fusimotor activity in the spinal cord of decerebrate cats .

Appetite Stimulant

ZK-93423 has appetite stimulating properties comparable to benzodiazepine drugs . It has been shown to have hyperphagic effects in a palatable food consumption test .

Development of New Beta-carboline Derivatives

ZK-93423 has been used as a base to develop new and improved beta-carboline derivatives . This has helped map the binding site of the GABA A receptor .

Interaction with Benzodiazepine Receptors

ZK-93423 exerts a potent muscle relaxant action due to a specific interaction with benzodiazepine receptors . However, its profile of actions on spinal motor mechanisms is not identical to that of diazepam .

作用机制

Target of Action

ZK 93423, also known as B6PWX5B47Q, 6-Benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylic acid ethyl ester, ZK93423, or ZK-93423, is a nonbenzodiazepine GABA A agonist . The primary targets of ZK 93423 are these GABA A receptors .

Mode of Action

ZK 93423 interacts with its targets, the GABA A receptors, by acting as an agonist . This means that it binds to these receptors and activates them, resulting in increased receptor activity .

Biochemical Pathways

The activation of GABA A receptors by ZK 93423 affects the GABAergic neurotransmission pathway . This pathway is primarily inhibitory, meaning it reduces the activity of neurons. The downstream effects of this include anticonvulsant, muscle relaxant, and appetite-stimulating properties .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of ZK 93423 is currently unknown .

Result of Action

The molecular and cellular effects of ZK 93423’s action include anticonvulsant, muscle relaxant, and appetite-stimulating properties . These effects are comparable to those of benzodiazepine drugs .

安全和危害

The safety and hazards of esters can vary depending on their specific structure and properties. In general, esters can be flammable and may cause eye and skin irritation . They may also cause drowsiness or dizziness . It’s important to handle esters with care, using appropriate protective equipment and working in a well-ventilated area .

属性

IUPAC Name |

ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22/h4-12,25H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBKMJDFBZVHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004052 | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylic acid ethyl ester | |

CAS RN |

83910-44-5 | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83910-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZK 93423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZK-93423 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZK-93423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6PWX5B47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1684324.png)

![N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684328.png)

![(R)-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B1684333.png)